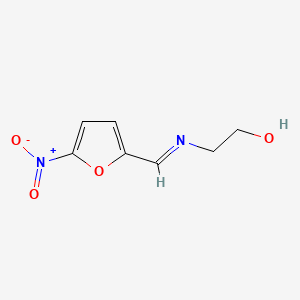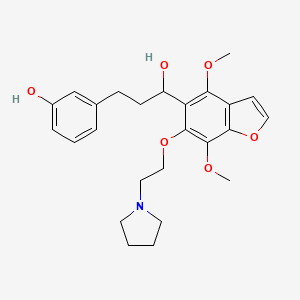
Formaldehyde;2-hydroxycyclohepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a non-benzenoid aromatic compound that consists of a seven-membered ring with three conjugated double bonds and a hydroxyl group adjacent to a carbonyl group . This compound is known for its unique structure and properties, making it significant in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Tropolone can be synthesized through several methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the Hofmann elimination and bromination of tropinone . These methods typically require specific reaction conditions, such as controlled temperatures and the presence of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of tropolone may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods can vary depending on the manufacturer and the intended application of the compound.
化学反应分析
Types of Reactions
Tropolone undergoes various chemical reactions, including:
Oxidation: Tropolone can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert tropolone into other derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted tropolones.
Common Reagents and Conditions
Common reagents used in reactions with tropolone include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving tropolone depend on the specific reaction and reagents used. For example, oxidation reactions can produce different oxidized derivatives, while substitution reactions can yield various substituted tropolones .
科学研究应用
Tropolone has a wide range of applications in scientific research, including:
Chemistry: Tropolone is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its inhibitory effects on enzymes such as carbonic anhydrase.
Medicine: Tropolone derivatives have potential therapeutic applications due to their biological activity.
作用机制
The mechanism of action of tropolone involves its ability to coordinate with metal ions, particularly zinc ions in enzymes like carbonic anhydrase. Tropolone acts as a metal-binding pharmacophore, forming bidentate coordination with the active site metal ion. This interaction can inhibit the enzyme’s activity by altering its structure and function . The specific molecular targets and pathways involved depend on the biological context and the specific enzyme or protein being studied.
相似化合物的比较
Tropolone is unique compared to other similar compounds due to its non-benzenoid aromatic structure and its ability to form stable complexes with metal ions. Similar compounds include:
Cyclohepta-2,4,6-trien-1-one: Lacks the hydroxyl group present in tropolone.
2-mercaptopyridine-N-oxide: Contains a sulfur atom instead of an oxygen atom in the hydroxyl group position.
2-hydroxycyclohepta-2,4,6-triene-1-thione: Contains a sulfur atom in place of the carbonyl oxygen.
These compounds share some structural similarities with tropolone but differ in their chemical properties and reactivity, highlighting the unique characteristics of tropolone.
属性
CAS 编号 |
28158-57-8 |
|---|---|
分子式 |
C8H8O3 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
formaldehyde;2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O2.CH2O/c8-6-4-2-1-3-5-7(6)9;1-2/h1-5H,(H,8,9);1H2 |
InChI 键 |
ZQKARDTYSXTFTQ-UHFFFAOYSA-N |
规范 SMILES |
C=O.C1=CC=C(C(=O)C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


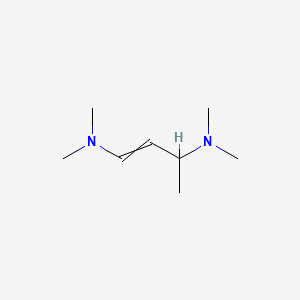

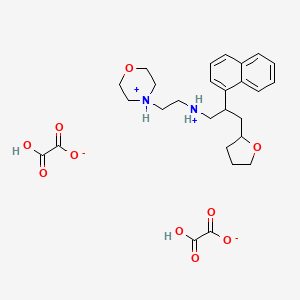

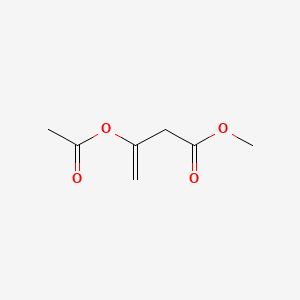
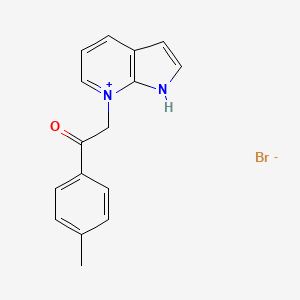

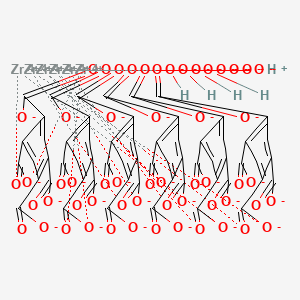
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
